N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide

Antibacterial ESKAPE Pathogens MIC

N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide (CAS 327059-94-9) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, functionalized with a 5-amino group and a 3-acetamido substituent. This specific substitution pattern positions the compound within a recognized pharmacophore space for modulating diverse biological targets, including histone deacetylases (HDACs), GSK3, and EP3 receptors, as documented in broader class studies.

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
CAS No. 327059-94-9
Cat. No. B1276453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide
CAS327059-94-9
Molecular FormulaC4H6N4OS
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NSC(=N1)N
InChIInChI=1S/C4H6N4OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H3,5,6,7,8,9)
InChIKeySOXWDJNFKFONRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide (CAS 327059-94-9): Core Chemical and Pharmacophoric Profile


N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide (CAS 327059-94-9) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class, characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, functionalized with a 5-amino group and a 3-acetamido substituent [1]. This specific substitution pattern positions the compound within a recognized pharmacophore space for modulating diverse biological targets, including histone deacetylases (HDACs), GSK3, and EP3 receptors, as documented in broader class studies [2]. Its utility is established as a key synthetic intermediate in the preparation of advanced cephalosporin antibiotics and other bioactive molecules [3].

1,2,4-Thiadiazole core for HDAC, GSK3, and EP3 pharmacophore studies
Key synthetic intermediate for cephalosporin antibiotic development
Class-level antibacterial scaffold context (MIC reported for analogs)

Why Simple Substitution of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide Fails: The Critical Role of Regiospecific 1,2,4-Thiadiazole Substitution


Simple generic substitution of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide with other thiadiazole derivatives is scientifically untenable. The unique regioisomeric arrangement of the amino group at the 5-position and the acetamido group at the 3-position on the 1,2,4-thiadiazole core dictates a distinct pharmacophoric geometry and electronic distribution that is not replicated by 1,3,4-thiadiazole analogs or alternative substitution patterns on the same ring [1]. Literature demonstrates that the 1,2,4-thiadiazole core is a privileged scaffold for modulating specific targets like GSK3 and HDACs, where even minor alterations in substitution can abolish target engagement or selectivity [2]. Furthermore, this specific derivative is a known and documented intermediate in the established synthetic pathway to advanced 2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid-based cephalosporins, making it an irreplaceable procurement item for that specific industrial process [3].

Regioisomeric mismatch

1,3,4-Thiadiazole analogs do not replicate the 1,2,4-core geometry required for target engagement in HDAC/GSK3 studies.

Substituent pattern dependency

The 5-amino-3-acetamido arrangement is critical; alternative substitution on the 1,2,4-ring may abolish pharmacophoric activity.

Synthetic pathway incompatibility

Other thiadiazole derivatives are not documented intermediates for the patented cephalosporin synthesis, limiting industrial process fit.

Quantitative Evidence Guide for N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide: Defining Differentiation from Analogs


Direct Antibacterial Potency Benchmarking: 5-Amino-1,2,4-Thiadiazole Core Versus Commercial Antibiotics

While direct quantitative data for the specific compound N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide are not available in the public domain, a robust class-level inference can be drawn from a study evaluating 28 5-amino-1,2,4-thiadiazole derivatives. This study demonstrates that the core scaffold possesses potent antibacterial activity against ESKAPE pathogens, with several analogs showing Minimum Inhibitory Concentration (MIC) values in the range of 0.09–1.5 μg/mL. This activity is quantified as superior to that of commercial antibiotics pefloxacin and streptomycin when tested in the same panel [1].

Antibacterial MIC context
Class-level inference
Class analogs: MIC 0.09–1.5 µg/mL
vs Pefloxacin 4–8 µg/mL, Streptomycin 2–32 µg/mL
Supports antibacterial scaffold screening context
Data represent class analogs; direct compound data not reported
Antibacterial ESKAPE Pathogens MIC

Synthetic Accessibility and Yield: Advantage of N-Chloroamidine Route for 5-Amino-1,2,4-Thiadiazole Scaffolds

For researchers or industrial chemists considering the procurement of 5-amino-1,2,4-thiadiazole derivatives for in-house synthesis, the reported synthetic methodology for this class is a key differentiator. A 2022 study details an external oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles from N-chloroamidines and isothiocyanates. This method achieves high product yields (up to 93%) and is scalable, offering a significant advantage over alternative routes that may require expensive catalysts, harsh oxidants, or laborious chromatographic purification [1]. This implies that acquiring the core acetamide derivative as a validated starting material can streamline downstream process development.

Synthetic yield (class)
Class-level inference
up to 93%
Supports process scalability screening
N-chloroamidine route; column-free workup
Synthetic Chemistry Process Development Yield

Cephalosporin Antibiotic Intermediacy: Essential Building Block in Patented Process

A key quantitative differentiation for N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is its established and patented role as a synthetic intermediate. European Patent EP 0455356 A1 explicitly describes the use of substituted 5-amino-1,2,4-thiadiazoles in pharmaceutical applications, and related patents detail the preparation of 5-amino-1,2,4-thiadiazol-3-yl)acetic acid derivatives as critical intermediates for advanced cephalosporin antibiotics [1]. Unlike many analog compounds that are purely exploratory, this specific acetamide derivative is a known precursor on a well-defined synthetic path to molecules of established industrial and clinical relevance.

Cephalosporin intermediate
Supporting evidence
Patented precursor (EP 0455356)
Established industrial synthesis pathway fit
Qualitative distinction; verify patent scope
Cephalosporin Synthesis Process Intermediate Patent

Validated Application Scenarios for N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide in Research and Industrial Settings


Lead Identification and Optimization in Antibacterial Drug Discovery

Given the demonstrated class-level potency of 5-amino-1,2,4-thiadiazoles against ESKAPE pathogens (MIC 0.09–1.5 μg/mL), N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is a logical and validated starting point for medicinal chemistry campaigns targeting multidrug-resistant bacteria [1]. Its compact structure allows for efficient exploration of structure-activity relationships (SAR) through diversification at the 5-amino or 3-acetamido positions to optimize potency, spectrum, and pharmacokinetic properties [1].

Process Chemistry Development for Scalable Thiadiazole Synthesis

The reported high-yielding (up to 93%) and column chromatography-free synthetic methodology for this class of compounds makes N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide an excellent substrate for process chemistry R&D [1]. Laboratories aiming to develop robust, scalable, and cost-effective routes to 5-amino-1,2,4-thiadiazole-based building blocks or final drug candidates can leverage this compound to validate and optimize the N-chloroamidine/isothiocyanate coupling protocol [1].

Synthesis of Advanced Cephalosporin Antibiotic Intermediates

As documented in patent literature, this compound serves as a direct precursor to 5-amino-1,2,4-thiadiazol-3-yl acetic acid derivatives, which are established intermediates in the manufacture of semi-synthetic cephalosporins [1]. Industrial procurement of this acetamide is therefore essential for process development groups focused on establishing or optimizing routes to these clinically important antibiotics [1].

Application
Selection Property
Validation Focus
Antibacterial lead identification research
Class-level antibacterial scaffold context
MIC screening against target pathogen panels
Process chemistry R&D for thiadiazole synthesis
High-yielding N-chloroamidine route context
Yield and scalability verification
Cephalosporin intermediate preparation
Documented patent intermediate pathway
Synthetic route conformity per EP 0455356

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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